molecular formula C21H21N3O B15282833 N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine

N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine

Cat. No.: B15282833
M. Wt: 331.4 g/mol
InChI Key: MLOONGBHIRQQKM-UHFFFAOYSA-N
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Description

N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hypervalent iodine reagents, such as iodoxybenzoic acid, to promote oxidative N-N bond formation . The reaction is usually carried out in solvents like dimethoxyethane or dichloroethane, with the reaction mixture being stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis. The compound has been shown to affect the p53/MDM2 pathway, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl and methoxyphenyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-propan-2-ylbenzo[f]indazol-3-amine

InChI

InChI=1S/C21H21N3O/c1-14(2)22-21-19-12-15-6-4-5-7-16(15)13-20(19)23-24(21)17-8-10-18(25-3)11-9-17/h4-14,22H,1-3H3

InChI Key

MLOONGBHIRQQKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C=C3C=CC=CC3=CC2=NN1C4=CC=C(C=C4)OC

Origin of Product

United States

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